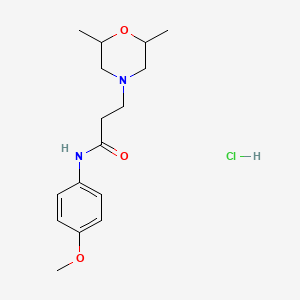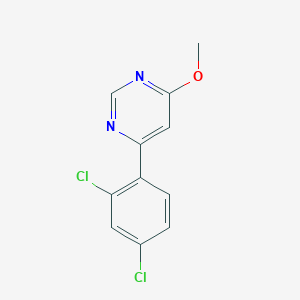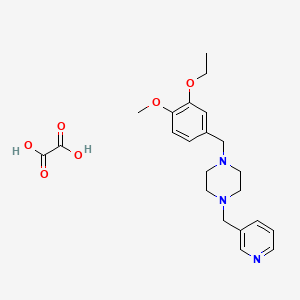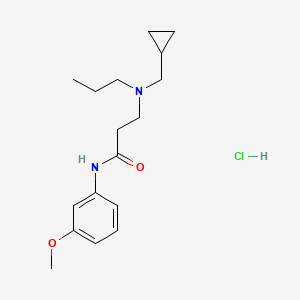
3-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)propanamide hydrochloride
Übersicht
Beschreibung
3-(2,6-dimethyl-4-morpholinyl)-N-(4-methoxyphenyl)propanamide hydrochloride is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly known as DMMP or DMMP HCl and is synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
DMMP has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. DMMP has been tested in animal models for its efficacy in treating various types of cancer, including breast, lung, and prostate cancer. It has also been shown to have potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
DMMP exerts its therapeutic effects by inhibiting the activity of specific enzymes in the body, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in the inflammatory response and tumor growth, respectively. By inhibiting their activity, DMMP can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
DMMP has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the blood. DMMP has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce tissue damage in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been extensively studied for its potential as a therapeutic agent, and its mechanism of action is well understood. However, there are some limitations to using DMMP in lab experiments. It has low solubility in water, which can make it difficult to administer to animals. Additionally, its effects may vary depending on the specific disease model being studied.
Zukünftige Richtungen
For research include the development of new formulations and exploring DMMP's potential in other diseases.
Eigenschaften
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-12-10-18(11-13(2)21-12)9-8-16(19)17-14-4-6-15(20-3)7-5-14;/h4-7,12-13H,8-11H2,1-3H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKVGJOCMJKFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,10,12-pentaen-17-yl)isonicotinamide](/img/structure/B3944469.png)
![ethyl 4-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}benzoate](/img/structure/B3944486.png)


![1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944509.png)
![1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B3944512.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B3944515.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944539.png)
![1-(2-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944546.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3944549.png)
![N,N-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3944555.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3944561.png)
